

Application Note: Quantitative Analysis of Isofetamid in Agricultural Matrices by HPLC-MS/MS

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Compound of Interest

Compound Name: *Isofetamid*

Cat. No.: *B3026465*

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the fungicide **Isofetamid** in various agricultural matrices. **Isofetamid** is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) used to control a range of fungal pathogens.^[1] Monitoring its residue levels is crucial for ensuring food safety and regulatory compliance. The described protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).^{[2][3]} The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput laboratory settings.

Experimental Protocols

Materials and Reagents

- Standards: **Isofetamid** analytical standard (≥99% purity)
- Solvents: HPLC-grade acetonitrile, methanol, and water

- Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate (MgSO_4), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent
- Kits: QuEChERS extraction salt packets and d-SPE (dispersive Solid Phase Extraction) tubes containing PSA and MgSO_4 are recommended for convenience.[4]

Instrumentation

- HPLC System: A system capable of delivering accurate gradients, such as an Agilent 1290 Infinity II LC system or equivalent.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, such as an Agilent 6470 or equivalent.
- Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μm) is recommended for good separation.[5]

Standard Preparation

- Primary Stock Solution (100 $\mu\text{g/mL}$): Accurately weigh 10 mg of **Isofetamid** standard and dissolve in 100 mL of acetonitrile.
- Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation (QuEChERS Protocol)

The QuEChERS method is a streamlined procedure for extracting pesticides from complex food matrices.

- Homogenization: Weigh 10 g of a homogenized sample (e.g., fruit, vegetable, or cereal) into a 50 mL centrifuge tube.[4]
- Extraction: Add 10 mL of acetonitrile to the tube. Add the appropriate QuEChERS extraction salt packet (commonly containing MgSO_4 and NaCl).[4]

- Shaking: Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of **Isofetamid** into the acetonitrile layer.[2]
- Centrifugation: Centrifuge the tube at ≥ 3000 rcf for 5 minutes. This will separate the sample solids and aqueous layer from the upper acetonitrile layer.[6]
- Cleanup (d-SPE): Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) into a 2 mL d-SPE tube containing PSA and anhydrous MgSO_4 . [7] The PSA removes organic acids and other interferences, while MgSO_4 removes residual water.
- Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds, then centrifuge for 2 minutes at ≥ 5000 rcf.[6]
- Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Method

The analysis is performed using an electrospray ionization source in positive mode (ESI+) and Multiple Reaction Monitoring (MRM) for detection.[5]

Table 1: HPLC Parameters

Parameter	Value
Column	C18 Reversed-Phase, 2.1 x 50 mm, 1.8 μm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	5% B to 95% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40 $^{\circ}\text{C}$

Table 2: MS/MS Parameters for **Isofetamid**

Parameter	Value
Ionization Mode	ESI Positive
Scan Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	360.2 [M+H] ⁺
Product Ion 1 (m/z)	209.9 (Quantifier)
Collision Energy 1 (eV)	15
Product Ion 2 (m/z)	124.9 (Qualifier)
Collision Energy 2 (eV)	39
Dwell Time	100 ms
Gas Temperature	300 °C
Gas Flow	8 L/min
Nebulizer Pressure	40 psi

Note: MS/MS parameters such as collision energy and voltages may require optimization for the specific instrument used.[5]

Data Presentation

The method was validated according to standard guidelines, assessing linearity, limit of quantitation (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

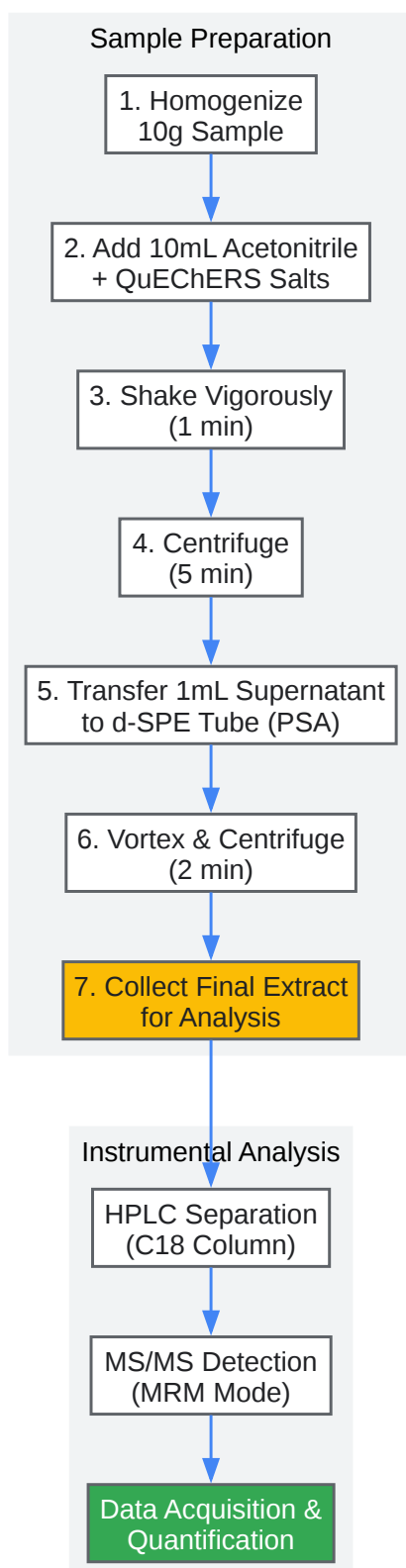
Table 3: Method Performance Summary

Parameter	Result
Linearity Range	0.5 - 100 ng/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Quantitation (LOQ)	0.01 mg/kg in most matrices
Accuracy (Mean Recovery %)	84.8% - 100.3% ^[3]
Precision (RSD %)	< 11% ^[3]

Visualizations

Experimental Workflow

The entire analytical process, from sample receipt to final data acquisition, is outlined below.

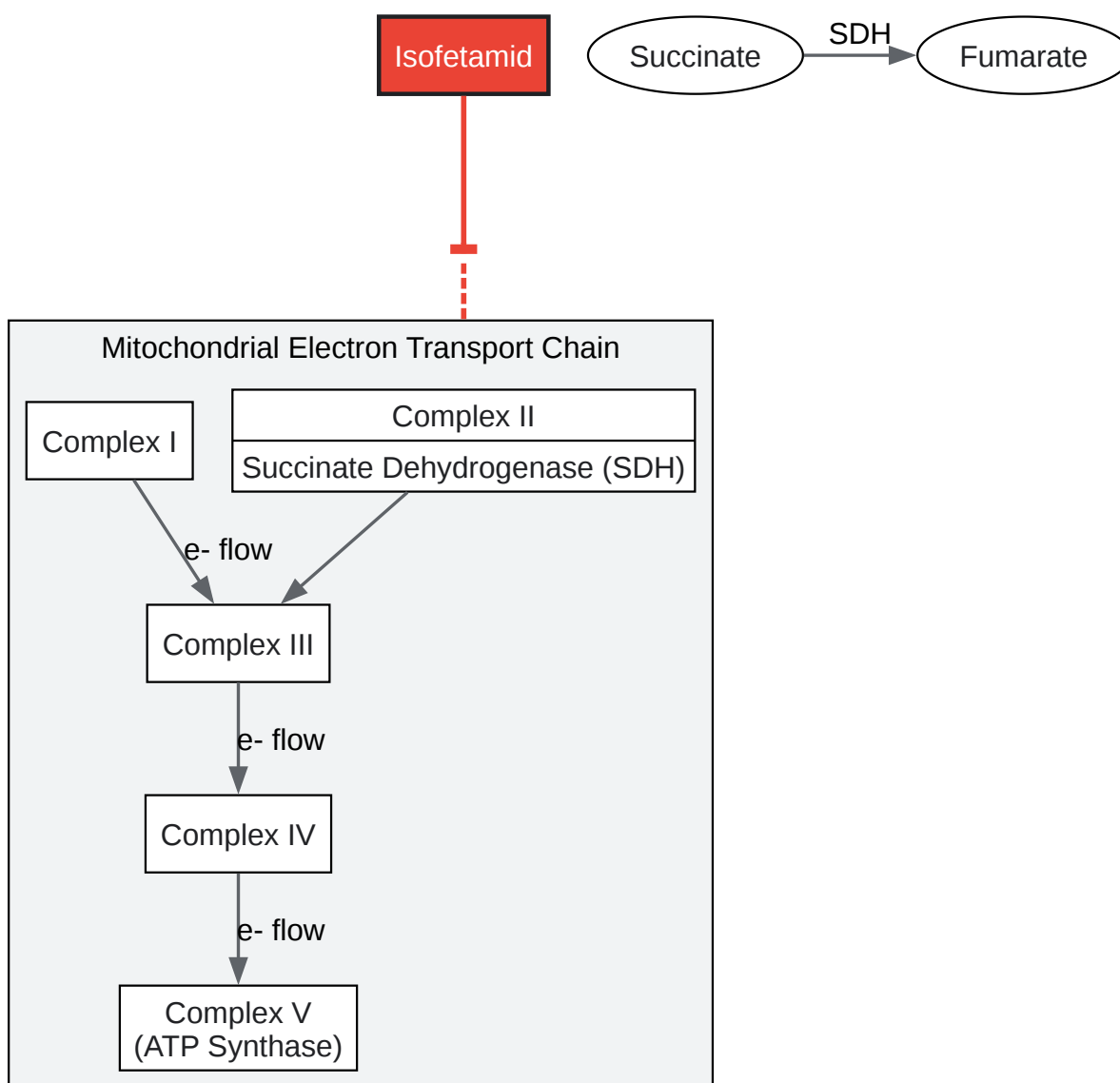


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Caption: HPLC-MS/MS analysis workflow for **Isofetamid**.

Mechanism of Action

Isofetamid functions by inhibiting the succinate dehydrogenase (SDH) enzyme, which is a critical component (Complex II) of the mitochondrial electron transport chain in fungi. This disruption halts cellular energy production.[1][8][9]



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Caption: Isofetamid inhibits Complex II (SDH) in the fungal respiratory chain.

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